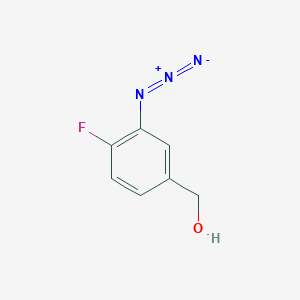
(3-アジド-4-フルオロフェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Azido-4-fluorophenyl)methanol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenyl ring, along with a methanol group (-CH₂OH)
科学的研究の応用
(3-Azido-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Azido groups are often used in photoaffinity labeling, a technique used to identify the target of bioactive compounds . The azido group can form a covalent bond with the target molecule when exposed to UV light, allowing the target to be identified.
Mode of Action
Azido groups are often used in the synthesis of nucleoside analogs, such as azt, which inhibit viral replication by acting as chain terminators during dna synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azido-4-fluorophenyl)methanol typically involves the introduction of the azido group to a fluorinated phenylmethanol precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the phenyl ring is replaced by an azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of (3-Azido-4-fluorophenyl)methanol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentrations) can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: (3-Azido-4-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: H₂ with Pd/C, LiAlH₄ in anhydrous ether.
Substitution: NaN₃ in DMF or DMSO for azido introduction, various nucleophiles for further substitution.
Major Products:
Oxidation: Formation of 3-azido-4-fluorobenzaldehyde or 3-azido-4-fluorobenzoic acid.
Reduction: Formation of 3-amino-4-fluorophenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
類似化合物との比較
- (4-Azido-2-fluorophenyl)methanol
- (3-Azido-4-chlorophenyl)methanol
- (3-Azido-4-bromophenyl)methanol
Comparison: (3-Azido-4-fluorophenyl)methanol is unique due to the presence of both an azido group and a fluorine atom on the phenyl ring. The fluorine atom imparts distinct electronic properties, influencing the reactivity and stability of the compound. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in various research applications.
特性
IUPAC Name |
(3-azido-4-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-6-2-1-5(4-12)3-7(6)10-11-9/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVCSOYVGRQLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














